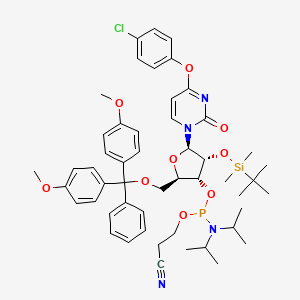

![molecular formula C10H15Cl2N5 B1435405 N-{咪唑并[1,2-b]哒嗪-6-基}吡咯烷-3-胺二盐酸盐 CAS No. 1803590-64-8](/img/structure/B1435405.png)

N-{咪唑并[1,2-b]哒嗪-6-基}吡咯烷-3-胺二盐酸盐

描述

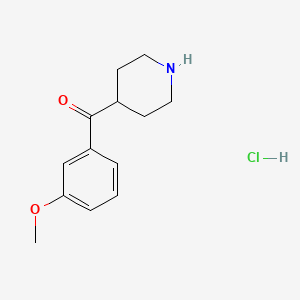

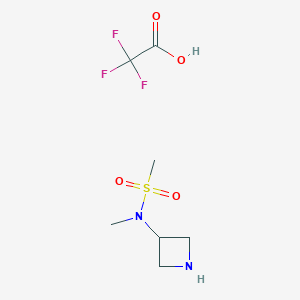

“N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1803590-64-8 . It has a molecular weight of 276.17 . The IUPAC name for this compound is N- (pyrrolidin-3-yl)imidazo [1,2-b]pyridazin-6-amine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N5.2ClH/c1-2-10-12-5-6-15 (10)14-9 (1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2, (H,13,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学研究应用

药物化学应用

N-{咪唑并[1,2-b]哒嗪-6-基}吡咯烷-3-胺二盐酸盐衍生物因其独特的结构特征而被探索其在药物发现中的潜力。这些化合物属于咪唑并[1,2-a]吡啶的更广泛类别,咪唑并[1,2-a]吡啶以其生物活性和潜在治疗应用而闻名。例如,咪唑并[1,2-a]吡啶衍生物已被设计为 Aurora-A 激酶的选择性抑制剂,在基于细胞的检测中显示出高达 70 倍的选择性 (Bouloc 等人,2010)。这些发现突出了此类化合物在靶向癌症治疗中的潜力。

有机合成和化学生物学

N-{咪唑并[1,2-b]哒嗪-6-基}吡咯烷-3-胺二盐酸盐的结构复杂性和功能多功能性使其成为开发新型有机合成方法学的有吸引力的支架。例如,已经开发出合成相关的吡唑并[1,5-a]吡啶-3-基哒嗪-3-酮的简洁合成路线,展示了制造药理活性化合物的潜力 (Johnston 等人,2008)。此外,已经为吡咯并[1,2-a]咪唑和咪唑并[1,2-a]-吡啶建立了区域选择性合成技术,提供高产率和简单的后处理程序 (Wang 等人,2015).

抗真菌和抗癌研究

研究还集中在评估咪唑并[1,2-a]吡啶衍生物的抗真菌和抗癌特性。该类中某些合成的化合物对各种菌株显示出中等的抗真菌活性,突出了它们作为抗真菌剂的潜力 (Göktaş 等人,2014)。此外,已经合成了咪唑并[1,2-a]吡啶的铜和锌配合物,并对多种癌细胞系表现出有希望的抗癌活性,一些化合物显示出与已建立的化疗药物相当的活性 (Dam 等人,2017).

发光材料

合成发光的稠合咪唑双环乙酸酯(包括咪唑并[1,2-a]吡啶核心)展示了这些化合物在材料科学中的应用。这些衍生物显示出有希望的发光特性,表明在光学材料和传感器中具有潜在用途 (Veltri 等人,2020).

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

The primary target of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride inhibits TAK1 at nanomolar concentrations . The compound binds to the hinge region of kinases, and substitutions at specific positions dictate kinase selectivity and potency .

Biochemical Pathways

The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 disrupts these signals, leading to changes in cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s effectiveness at nanomolar concentrations suggests a high degree of bioavailability .

Result of Action

The inhibition of TAK1 by N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride leads to significant anti-proliferative activity, particularly against multiple myeloma cell lines . This suggests the compound’s potential as a therapeutic agent for multiple myeloma .

生化分析

Biochemical Properties

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of TAK1, inhibiting its enzymatic activity at nanomolar concentrations. This interaction disrupts the kinase’s ability to phosphorylate downstream targets, thereby modulating various cellular processes.

Cellular Effects

The effects of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride on cells are profound. It has been observed to inhibit the growth of multiple myeloma cell lines, such as MPC-11 and H929, with half-maximal inhibitory concentration (GI50) values as low as 30 nanomolar . This compound influences cell signaling pathways by inhibiting TAK1, leading to reduced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, it affects gene expression and cellular metabolism, promoting apoptosis and inhibiting proliferation in cancer cells.

Molecular Mechanism

At the molecular level, N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride exerts its effects through direct binding to TAK1. This binding inhibits the kinase’s activity, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket of TAK1, blocking ATP access and thus inhibiting its catalytic function. Additionally, this inhibition leads to decreased expression of genes involved in cell survival and proliferation, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride have been studied over various time points The compound demonstrates stability under normal storage conditions, retaining its inhibitory activity over extended periodsIn vitro studies have shown sustained inhibition of TAK1 activity and consistent anti-proliferative effects over several days of treatment .

Dosage Effects in Animal Models

The effects of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity. The therapeutic window for this compound is narrow, necessitating careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play crucial roles in its metabolism. These reactions result in the formation of more water-soluble metabolites, facilitating their excretion .

Transport and Distribution

Within cells and tissues, N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on TAK1. Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with TAK1 and other signaling molecules. Post-translational modifications, such as phosphorylation, may influence its localization and function. The compound’s ability to target specific subcellular compartments enhances its efficacy as a kinase inhibitor .

属性

IUPAC Name |

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYBZBFTSGAMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

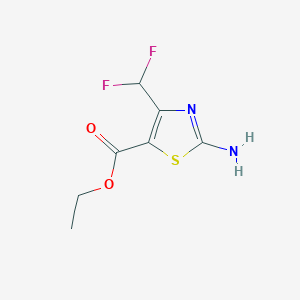

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435330.png)

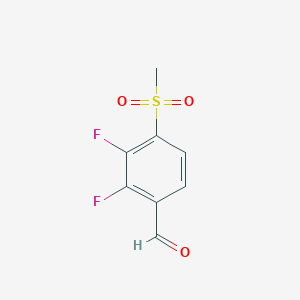

![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)

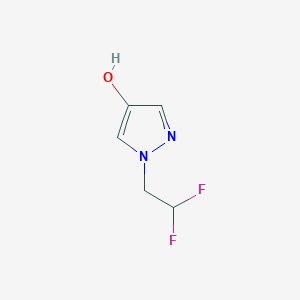

![Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1435340.png)

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)